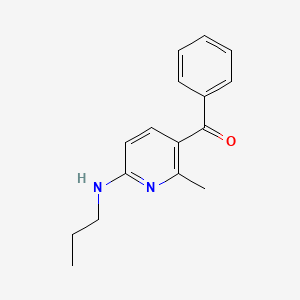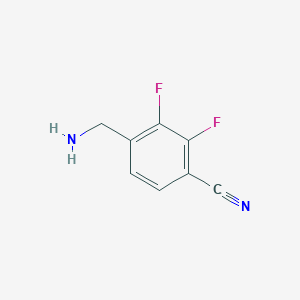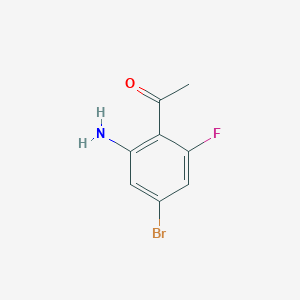
Fmoc-D-aspartic acid b-2-phenylisopropyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-aspartic acid b-2-phenylisopropyl ester: is a derivative of aspartic acid, a naturally occurring amino acid. This compound is often used in peptide synthesis due to its unique protective groups that facilitate selective deprotection and coupling reactions. The compound’s structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protective group in solid-phase peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-aspartic acid b-2-phenylisopropyl ester typically involves the following steps:
Protection of the Aspartic Acid: The carboxyl group of aspartic acid is protected using a fluorenylmethyloxycarbonyl (Fmoc) group.
Esterification: The β-carboxyl group of the aspartic acid is esterified with 2-phenylisopropanol under acidic conditions to form the ester.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale esterification and protection reactions are carried out in industrial reactors.
Purification: Industrial purification methods such as large-scale chromatography or crystallization are employed to ensure the product meets the required purity standards.
化学反应分析
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Piperidine: Used for Fmoc deprotection.
Trifluoroacetic Acid (TFA): Used for selective removal of the 2-phenylisopropyl ester group.
Dicyclohexylcarbodiimide (DCC): Used in coupling reactions to activate the carboxyl group for peptide bond formation.
Major Products:
Deprotected Aspartic Acid Derivatives: Formed after removal of the Fmoc group.
Hydrolyzed Products: Free carboxylic acids formed after ester hydrolysis.
Peptide Chains: Formed through coupling reactions with other amino acids or peptides.
科学研究应用
Chemistry:
Peptide Synthesis: Fmoc-D-aspartic acid b-2-phenylisopropyl ester is widely used in solid-phase peptide synthesis due to its orthogonal protection strategy, which allows for selective deprotection and coupling.
Biology:
Protein Engineering: The compound is used in the synthesis of peptides and proteins for research in protein structure and function.
Medicine:
Drug Development: It is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
作用机制
Mechanism: The primary mechanism of action of Fmoc-D-aspartic acid b-2-phenylisopropyl ester involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The 2-phenylisopropyl ester group protects the β-carboxyl group, allowing for selective deprotection and coupling reactions.
Molecular Targets and Pathways:
Peptide Bond Formation: The compound facilitates the formation of peptide bonds by protecting reactive groups during synthesis.
Selective Deprotection: The orthogonal protection strategy allows for selective deprotection, enabling the synthesis of complex peptides and proteins.
相似化合物的比较
Fmoc-L-aspartic acid β-2-phenylisopropyl ester: Similar structure but with the L-isomer of aspartic acid.
Fmoc-D-aspartic acid α-2-phenylisopropyl ester: Similar structure but with the ester group at the α-position.
Fmoc-D-glutamic acid β-2-phenylisopropyl ester: Similar structure but with glutamic acid instead of aspartic acid.
Uniqueness:
Selective Protection: The combination of Fmoc and 2-phenylisopropyl ester groups provides a unique orthogonal protection strategy, allowing for selective deprotection and coupling reactions.
D-Isomer: The use of the D-isomer of aspartic acid provides different stereochemical properties compared to the L-isomer, which can be advantageous in certain peptide synthesis applications.
属性
分子式 |
C28H27NO6 |
|---|---|
分子量 |
473.5 g/mol |
IUPAC 名称 |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(2-propan-2-ylphenoxy)butanoic acid |
InChI |
InChI=1S/C28H27NO6/c1-17(2)18-9-7-8-14-25(18)35-26(30)15-24(27(31)32)29-28(33)34-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,17,23-24H,15-16H2,1-2H3,(H,29,33)(H,31,32)/t24-/m1/s1 |
InChI 键 |
BIGAYZURJLNCBZ-XMMPIXPASA-N |
手性 SMILES |
CC(C)C1=CC=CC=C1OC(=O)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
CC(C)C1=CC=CC=C1OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)ethanamine](/img/structure/B13007590.png)
![4-(3-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13007596.png)
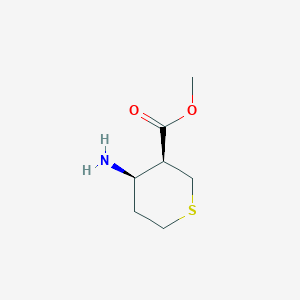
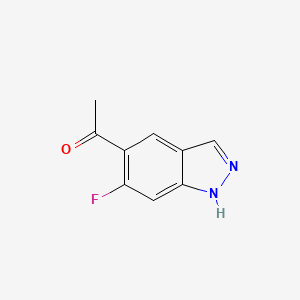
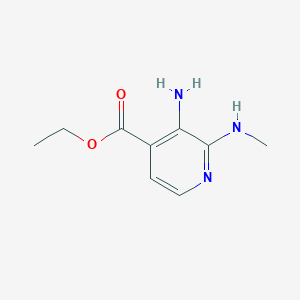
![3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13007614.png)
![(3aR,5s,6aS)-5-Methoxyoctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B13007620.png)

![7-(Bromomethyl)benzo[d]thiazole](/img/structure/B13007626.png)

![3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B13007637.png)
